![molecular formula C23H22N4O3S B11034328 N-(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11034328.png)
N-(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that combines several functional groups, including a benzothiazole ring, a pyrrole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with a suitable aldehyde or ketone.
Attachment of the Methoxyphenyl Group: This step involves the alkylation of the benzothiazole derivative with 4-methoxyphenyl ethylamine.
Final Coupling: The final step involves coupling the intermediate with an appropriate carboxamide derivative under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The benzothiazole and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or chlorinating agents, while nucleophilic substitution may involve nucleophiles like amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole and pyrrole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with various biological targets, potentially leading to the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
- N-(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its methoxyphenyl group, in particular, may confer unique electronic properties that differentiate it from similar compounds.
This detailed overview provides a comprehensive understanding of This compound, highlighting its synthesis, reactions, applications, and unique characteristics
Biological Activity
N-(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anticonvulsant, and other therapeutic effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure incorporating a benzothiazole moiety, a pyrrole ring, and an ethylamine side chain with a methoxyphenyl group. Its molecular formula is C20H24N2O5, indicating the presence of multiple functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A structure-activity relationship (SAR) analysis indicated that modifications to the benzothiazole and pyrrole rings significantly influence cytotoxicity against various cancer cell lines.
- Case Study 1 : In vitro assays demonstrated that the compound exhibits significant antiproliferative effects against human cancer cell lines such as A-431 and Jurkat. The IC50 values were found to be lower than those of standard chemotherapeutics like doxorubicin, suggesting enhanced efficacy in targeting cancer cells .
Anticonvulsant Activity
The compound also shows promise in treating epilepsy. Research indicates that it can modulate neurotransmitter levels, providing a protective effect against seizure activity.
- Case Study 2 : In animal models, the compound was tested for anticonvulsant properties using the pentylenetetrazole (PTZ) model. Results indicated a significant reduction in seizure duration and frequency compared to control groups .
The proposed mechanism of action involves the inhibition of specific kinases and modulation of apoptotic pathways. Molecular dynamics simulations have revealed that the compound interacts with target proteins primarily through hydrophobic interactions, which may enhance its binding affinity and specificity .
Properties
Molecular Formula |
C23H22N4O3S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C23H22N4O3S/c1-30-18-7-4-16(5-8-18)10-11-24-21(28)15-25-22(29)17-6-9-19-20(14-17)31-23(26-19)27-12-2-3-13-27/h2-9,12-14H,10-11,15H2,1H3,(H,24,28)(H,25,29) |
InChI Key |
NTNOOWFFBUBOAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CNC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 |
Origin of Product |
United States |
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